molecular formula C24H24N2O B240925 1-Benzhydryl-4-benzoylpiperazine

1-Benzhydryl-4-benzoylpiperazine

Cat. No. B240925
M. Wt: 356.5 g/mol
InChI Key: JBSAQPDRSCQASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydryl-4-benzoylpiperazine (BBP) is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of piperazine derivatives and is used in various applications such as medicinal chemistry, pharmacology, and neuroscience. The unique structural features of BBP make it a promising candidate for the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-4-benzoylpiperazine involves its interaction with the serotonin receptors in the brain. 1-Benzhydryl-4-benzoylpiperazine acts as a selective serotonin receptor agonist, which means that it binds to the serotonin receptors and activates them. This leads to an increase in the levels of serotonin in the brain, which has been associated with various physiological and behavioral effects.
Biochemical and Physiological Effects:
1-Benzhydryl-4-benzoylpiperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which has been associated with the regulation of mood, appetite, and sleep. 1-Benzhydryl-4-benzoylpiperazine has also been shown to modulate the activity of dopamine receptors, which has been associated with the regulation of reward and motivation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Benzhydryl-4-benzoylpiperazine in lab experiments is its high purity and yield. 1-Benzhydryl-4-benzoylpiperazine can be easily synthesized in large quantities, which makes it an ideal candidate for high-throughput screening assays. Additionally, 1-Benzhydryl-4-benzoylpiperazine has shown promising results in various scientific research applications, which makes it a valuable tool for drug discovery and development. However, one of the limitations of using 1-Benzhydryl-4-benzoylpiperazine in lab experiments is its potential for off-target effects. 1-Benzhydryl-4-benzoylpiperazine has been shown to interact with other receptors in addition to serotonin receptors, which can lead to unwanted effects.

Future Directions

There are several future directions for the research on 1-Benzhydryl-4-benzoylpiperazine. One direction is the development of novel therapeutic agents based on the structure of 1-Benzhydryl-4-benzoylpiperazine. 1-Benzhydryl-4-benzoylpiperazine has shown promising results as a lead compound for the development of drugs for various disorders such as depression, anxiety, and addiction. Another direction is the study of the pharmacokinetics and pharmacodynamics of 1-Benzhydryl-4-benzoylpiperazine. Understanding the metabolism and distribution of 1-Benzhydryl-4-benzoylpiperazine in the body can provide valuable insights into its efficacy and safety. Additionally, the development of selective serotonin receptor agonists with improved efficacy and safety profiles is an important future direction for the research on 1-Benzhydryl-4-benzoylpiperazine.

Synthesis Methods

The synthesis method of 1-Benzhydryl-4-benzoylpiperazine involves the reaction of benzhydryl chloride with benzoylpiperazine in the presence of a base such as potassium carbonate. The reaction yields 1-Benzhydryl-4-benzoylpiperazine as a white crystalline solid with a high yield and purity. The synthesis method of 1-Benzhydryl-4-benzoylpiperazine is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

1-Benzhydryl-4-benzoylpiperazine has been extensively studied for its various scientific research applications. It has shown promising results in the field of medicinal chemistry, where it has been used as a lead compound for the development of novel therapeutic agents. 1-Benzhydryl-4-benzoylpiperazine has also been studied for its pharmacological properties, where it has shown potential as a selective serotonin receptor agonist. Additionally, 1-Benzhydryl-4-benzoylpiperazine has been used in neuroscience research, where it has been shown to modulate the activity of dopamine and serotonin receptors.

properties

Product Name

1-Benzhydryl-4-benzoylpiperazine

Molecular Formula

C24H24N2O

Molecular Weight

356.5 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-phenylmethanone

InChI

InChI=1S/C24H24N2O/c27-24(22-14-8-3-9-15-22)26-18-16-25(17-19-26)23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,23H,16-19H2

InChI Key

JBSAQPDRSCQASD-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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